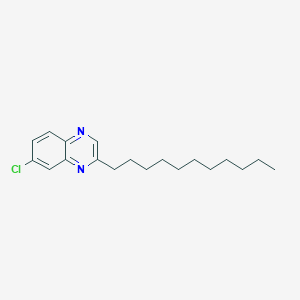

7-Chloro-2-undecylquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Chloro-2-undecylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C19H27ClN2. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound is characterized by the presence of a chloro group at the 7th position and an undecyl chain at the 2nd position of the quinoxaline ring. Quinoxalines are significant due to their presence in numerous natural products and their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties .

Preparation Methods

The synthesis of 7-Chloro-2-undecylquinoxaline can be achieved through various synthetic routesThe reaction conditions typically involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid .

Industrial production methods often focus on optimizing yield and purity. Green chemistry approaches, such as using ultrasound irradiation, have been explored to enhance the efficiency and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

7-Chloro-2-undecylquinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxalines.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 7-Chloro-2-undecylquinoxaline involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis. In antimalarial applications, it interferes with the heme detoxification pathway in Plasmodium parasites, similar to the action of chloroquine . The anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

7-Chloro-2-undecylquinoxaline can be compared with other quinoxaline derivatives such as:

7-Chloroquinoline: Known for its antimalarial activity, it shares a similar chloro group but lacks the undecyl chain.

2-Methylquinoxaline: This compound has a methyl group instead of an undecyl chain, resulting in different pharmacological properties.

Quinoxaline N-oxides: These derivatives are formed through oxidation and exhibit distinct biological activities

Biological Activity

7-Chloro-2-undecylquinoxaline is a compound belonging to the quinoxaline family, which has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a unique structure characterized by a quinoxaline core with a chlorine atom at the 7-position and an undecyl side chain at the 2-position. The presence of the chlorine atom enhances its reactivity, while the undecyl group contributes to hydrophobic interactions, which may influence its solubility and biological activity.

Pharmacological Activities

Quinoxaline derivatives are known for their diverse pharmacological effects, including:

The mechanisms through which this compound exerts its biological effects are still under exploration. However, based on its structural characteristics and the behavior of similar compounds, several potential interactions can be hypothesized:

- Nucleophilic Substitution : The chlorine atom can engage in nucleophilic substitution reactions, which may play a role in its biological activity.

- Electrophilic Aromatic Substitution : The quinoxaline ring is susceptible to electrophilic aromatic substitution, allowing it to interact with various biological targets.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other quinoxaline derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 7-Chloroquinoxaline | Chlorine at position 7 | Known for antimicrobial activity |

| 2-Methylquinoxaline | Methyl group at position 2 | Exhibits neuroprotective effects |

| 6-Chloro-2-methylquinoxaline | Chlorine at position 6 | Potential antitumor activity |

| 5-Nitroquinoxaline | Nitro group at position 5 | Exhibits significant antibacterial properties |

Each compound presents distinct biological activities that highlight the importance of structural variations in determining pharmacological effects.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides valuable insights into its potential applications:

- Antitumor Activity : In studies involving XK469 (a compound structurally related to this compound), sequential treatment regimens demonstrated significant antitumor efficacy in xenograft models. The combination therapy resulted in enhanced tumor growth inhibition compared to monotherapy .

- In Vitro Studies : Preliminary in vitro studies suggest that compounds like XK469 can sensitize cancer cells to other chemotherapeutics, indicating that similar mechanisms may be exploitable for this compound .

Properties

Molecular Formula |

C19H27ClN2 |

|---|---|

Molecular Weight |

318.9 g/mol |

IUPAC Name |

7-chloro-2-undecylquinoxaline |

InChI |

InChI=1S/C19H27ClN2/c1-2-3-4-5-6-7-8-9-10-11-17-15-21-18-13-12-16(20)14-19(18)22-17/h12-15H,2-11H2,1H3 |

InChI Key |

SGEIZCNSYPFSHO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=CN=C2C=CC(=CC2=N1)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.